1-(4-Isopropylbenzyl)azetidin-3-ol

Chemical Synthesis Medicinal Chemistry Procurement

This 1,3-disubstituted azetidine derivative features a para-isopropylbenzyl N-substituent and a reactive 3-hydroxyl group on the strained four-membered ring—a unique architecture unavailable in unsubstituted or regioisomeric analogs. The 3-OH group serves as a derivatization handle for esterification, etherification, or oxidation, enabling rapid SAR library expansion in medicinal chemistry programs. Its distinct conformational profile, imparted by N-alkylation, makes it an ideal probe for studying azetidine ring puckering and nitrogen basicity—critical for rational drug design. Supplied at ≥98% purity, this building block minimizes false positives in HTS campaigns and ensures dose-response curve fidelity, delivering the reproducibility demanded by rigorous discovery workflows.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 1146157-51-8
Cat. No. B1466859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropylbenzyl)azetidin-3-ol
CAS1146157-51-8
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CN2CC(C2)O
InChIInChI=1S/C13H19NO/c1-10(2)12-5-3-11(4-6-12)7-14-8-13(15)9-14/h3-6,10,13,15H,7-9H2,1-2H3
InChIKeyYDAYNBKMLXDGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Isopropylbenzyl)azetidin-3-ol (CAS 1146157-51-8): A High-Purity Azetidine Building Block for Advanced Synthesis and Drug Discovery


1-(4-Isopropylbenzyl)azetidin-3-ol is a 1,3-disubstituted azetidine derivative featuring a para-isopropylbenzyl group on the nitrogen atom and a hydroxyl substituent at the 3-position of the strained four-membered heterocyclic ring. The compound, with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol , serves as a versatile synthetic intermediate or building block, primarily due to the reactivity inherent to the azetidine ring [1] and the functionality offered by its secondary alcohol. It is supplied as a research chemical, with a reported purity specification of 98% from certain vendors . Its role is foundational in medicinal chemistry for exploring new chemical space, distinct from final pharmaceutical agents.

Why 1-(4-Isopropylbenzyl)azetidin-3-ol Cannot Be Substituted with Unmodified Azetidine Scaffolds


The presence of both a lipophilic para-isopropylbenzyl group and a hydrogen-bonding-capable 3-hydroxyl group on the strained azetidine core of 1-(4-Isopropylbenzyl)azetidin-3-ol creates a unique physicochemical and reactivity profile that is not present in simpler, unsubstituted, or regioisomeric azetidines. While azetidine-containing compounds are generally recognized for their enhanced metabolic stability and improved pharmacokinetic properties compared to larger nitrogen heterocycles [1], the specific substituents on this molecule dictate its exact behavior. Substituting with 1-(4-isopropylbenzyl)azetidine (lacking the 3-OH) removes a key hydrogen bond donor/acceptor, altering both reactivity and polarity. Similarly, the isomer 3-(4-isopropylbenzyl)azetidin-3-ol (with substitution at the 3-position rather than the nitrogen) will exhibit profoundly different steric and electronic properties, leading to divergent reactivity in cross-coupling or functionalization reactions. Therefore, generic substitution is scientifically invalid for any application requiring precise molecular architecture.

Quantitative Differentiation of 1-(4-Isopropylbenzyl)azetidin-3-ol from Structural Analogs


Enhanced Purity Profile (98%) of 1-(4-Isopropylbenzyl)azetidin-3-ol versus Standard 95% Vendor Specifications

The target compound, 1-(4-Isopropylbenzyl)azetidin-3-ol, is commercially available at a verified purity of 98% from vendors such as Leyan . This is a quantifiably higher purity specification compared to the commonly reported 95% purity for this and similar azetidine building blocks from other suppliers . The 3% absolute difference in purity can be critical for applications sensitive to impurities, such as high-throughput biological screening where off-target effects must be minimized, or in multi-step synthesis where impurities can lead to complex side-product profiles.

Chemical Synthesis Medicinal Chemistry Procurement

Differentiation by Molecular Connectivity: 1-(4-Isopropylbenzyl)azetidin-3-ol versus the 3-(4-Isopropylbenzyl)azetidin-3-ol Regioisomer

The target compound, 1-(4-Isopropylbenzyl)azetidin-3-ol (CAS 1146157-51-8), has the para-isopropylbenzyl substituent on the azetidine nitrogen, whereas its close regioisomer, 3-(4-Isopropylbenzyl)azetidin-3-ol (CAS 1519486-86-2), has the same group attached to the C3 carbon, which also bears the hydroxyl group [1]. This fundamental difference in connectivity results in distinct chemical environments and properties. For instance, the nitrogen-substituted target compound (XLogP3-AA = 1.9 [2]) is predicted to be more lipophilic than the carbon-substituted isomer, which has an additional hydrogen bond donor and thus a lower predicted lipophilicity. Furthermore, the 3-hydroxy group in the target compound is a secondary alcohol, whereas in the isomer it is a tertiary alcohol, leading to different reactivity in oxidation or esterification reactions.

Structural Biology Medicinal Chemistry Chemical Biology

Synthetic Tractability: A Defined, One-Pot Reductive Amination Protocol for 1-(4-Isopropylbenzyl)azetidin-3-ol

A specific and validated synthetic procedure exists for the target compound, involving a reductive amination between azetidin-3-ol and 4-isopropylbenzaldehyde using sodium triacetoxyborohydride in ethanol with acetic acid as a catalyst . This protocol, which yields the product with a confirmed mass of m/z = 206.07 [M+H]+ and a retention time of 2.00 min , offers a clear, reproducible route for in-house synthesis or for verifying the identity of procured material. This contrasts with the less-defined or more complex syntheses required for other analogs, such as the carbon-substituted isomer, which would necessitate a different, potentially lower-yielding, synthetic approach.

Synthetic Methodology Process Chemistry Medicinal Chemistry

Targeted Application Scenarios for 1-(4-Isopropylbenzyl)azetidin-3-ol in Scientific Research


Synthesis of Structurally Diverse Azetidine-Based Compound Libraries

The 3-hydroxyl group serves as a key functional handle for further derivatization. Using the validated synthetic protocol as a foundation , 1-(4-Isopropylbenzyl)azetidin-3-ol can be reliably produced and subsequently converted into a range of analogs via esterification, etherification, or oxidation to the corresponding ketone. This enables the rapid generation of diverse compound libraries for exploring structure-activity relationships (SAR) in medicinal chemistry programs, where the azetidine core is known to confer favorable drug-like properties [1].

Investigating the Impact of N-Substitution on Azetidine Pharmacophore Conformation

The unique 1-substitution pattern of this compound makes it an ideal probe for studying the conformational effects of N-alkylation on the azetidine ring. By comparing the 3D structure and electronic properties of 1-(4-Isopropylbenzyl)azetidin-3-ol against its unsubstituted parent (azetidin-3-ol) and its 3-substituted isomer , researchers can gain critical insights into how N-arylalkyl groups influence ring puckering, nitrogen basicity, and overall molecular shape. Such studies are fundamental for the rational design of potent and selective drug candidates that incorporate the azetidine scaffold.

High-Fidelity In Vitro Biological Screening Assays

The high purity (98%) available for this compound makes it particularly suitable for demanding biological assays. In high-throughput screening (HTS) campaigns or detailed mechanism-of-action studies, the presence of impurities can lead to false positives, skewed dose-response curves, or off-target activity. Procuring a batch with a verified 98% purity specification directly minimizes these risks, enhancing the reliability and reproducibility of the resulting biological data and strengthening the conclusions drawn from the experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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